molecular formula C11H10N2O3 B3376378 methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 118995-01-0

methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No. B3376378
CAS RN: 118995-01-0
M. Wt: 218.21 g/mol
InChI Key: WTCMVJNUGSOACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (MPPC) is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is not fully understood. However, it has been suggested that its anti-inflammatory activity is due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Its antioxidant activity is thought to be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. It has also been found to have a protective effect on the liver and kidneys, suggesting that it may have potential as a therapeutic agent for liver and kidney diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is its ability to inhibit inflammation and oxidative stress, which makes it a useful tool for studying the mechanisms of these processes in vitro and in vivo. However, one limitation of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. One area of interest is its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases. Another area of interest is its potential as a chemopreventive agent for cancer. Additionally, further research is needed to fully understand the mechanism of action of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and to develop more effective synthesis methods for the compound.

Scientific Research Applications

Methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate has also been found to possess antioxidant properties, which make it useful in the prevention of oxidative stress-related diseases such as cardiovascular disease and cancer.

properties

IUPAC Name

methyl 4-hydroxy-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-11(15)10-9(14)7-13(12-10)8-5-3-2-4-6-8/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCMVJNUGSOACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Reactant of Route 5
methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.